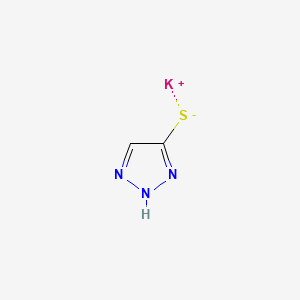
Potassium 1,2,3-triazole-5-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 1,2,3-triazole-5-thiolate is a chemical compound with the molecular formula C₂H₂KN₃S. It is a potassium salt of 1,2,3-triazole-5-thiol and is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 1,2,3-triazole-5-thiolate can be synthesized through several methods. One common approach involves the reaction of 1,2,3-triazole-5-thiol with potassium hydroxide. The reaction typically takes place in an aqueous medium at room temperature, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
Potassium 1,2,3-triazole-5-thiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides are commonly used.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted triazoles.
Scientific Research Applications
Potassium 1,2,3-triazole-5-thiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of potassium 1,2,3-triazole-5-thiolate involves its ability to interact with various molecular targets. It can form strong hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to biological molecules. This property is particularly useful in enzyme inhibition and protein modification studies .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with similar chemical properties.
1,2,4-Triazole: Another isomer with distinct reactivity.
1,2,3-Triazole-4-thiol: A closely related compound with similar applications.
Uniqueness
Potassium 1,2,3-triazole-5-thiolate is unique due to its potassium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in biological and industrial applications where solubility is a key factor .
Properties
CAS No. |
37539-04-1 |
|---|---|
Molecular Formula |
C2H2KN3S |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
potassium;2H-triazole-4-thiolate |
InChI |
InChI=1S/C2H3N3S.K/c6-2-1-3-5-4-2;/h1H,(H2,3,4,5,6);/q;+1/p-1 |
InChI Key |
KGOYUAKADZFFCO-UHFFFAOYSA-M |
Canonical SMILES |
C1=NNN=C1[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
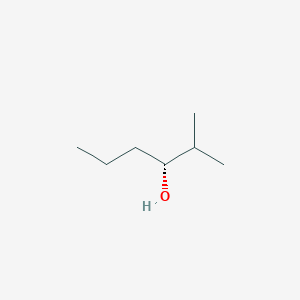


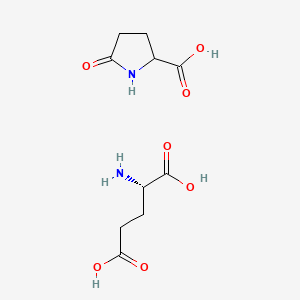
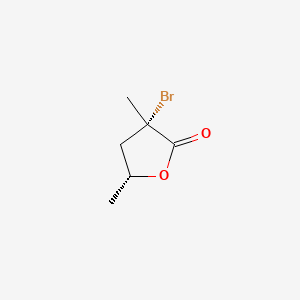

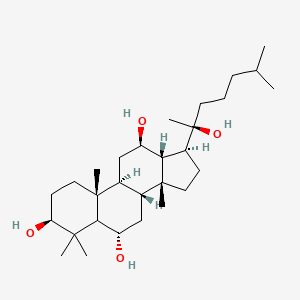
![11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-triene 11,11-dioxide](/img/structure/B12666308.png)



